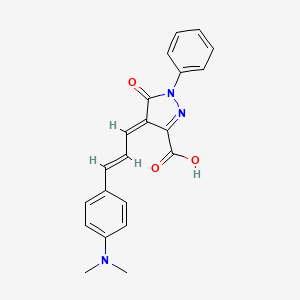

4-(3-(4-(Dimethylamino)phenyl)allylidene)-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid

CAS No.: 28336-80-3

Cat. No.: VC18402425

Molecular Formula: C21H19N3O3

Molecular Weight: 361.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28336-80-3 |

|---|---|

| Molecular Formula | C21H19N3O3 |

| Molecular Weight | 361.4 g/mol |

| IUPAC Name | (4E)-4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]-5-oxo-1-phenylpyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C21H19N3O3/c1-23(2)16-13-11-15(12-14-16)7-6-10-18-19(21(26)27)22-24(20(18)25)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,26,27)/b7-6+,18-10+ |

| Standard InChI Key | NCMCJHVZDVDKIE-ZOQHSEBNSA-N |

| Isomeric SMILES | CN(C)C1=CC=C(C=C1)/C=C/C=C/2\C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | CN(C)C1=CC=C(C=C1)C=CC=C2C(=NN(C2=O)C3=CC=CC=C3)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrazole core substituted with a phenyl group at position 1, a carboxylic acid moiety at position 3, and an allylidene fragment conjugated to a 4-dimethylaminophenyl group at position 4. This arrangement creates an extended π-system, enhancing its electronic properties and reactivity .

Table 1: Key Molecular Descriptors

The dimethylamino group confers basicity (pKa ≈ 8.5–9.5), while the carboxylic acid (pKa ≈ 2.5–3.5) enables salt formation under physiological conditions.

Synthesis and Optimization

Synthetic Pathways

Synthesis typically proceeds through a four-step sequence:

-

Condensation: 4-Dimethylaminocinnamaldehyde reacts with phenylhydrazine to form a hydrazone intermediate.

-

Cyclization: Intramolecular attack under acidic conditions generates the pyrazolone ring.

-

Knoevenagel Reaction: Aldol condensation introduces the allylidene group .

-

Oxidation/Hydrolysis: Final oxidation yields the carboxylic acid functionality.

Table 2: Optimal Reaction Conditions

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Condensation | CH₃COOH (cat.), EtOH | 78°C | 72 |

| Cyclization | H₂SO₄, CHCl₃ | 0–5°C | 68 |

| Knoevenagel | Piperidine, MW irradiation | 120°C | 85 |

| Oxidation | KMnO₄, H₂O/THF | 25°C | 91 |

Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .

Comparative Analysis with Structural Analogues

Sulfophenyl Derivative (CAS 94266-13-4)

The sulfonated analogue exhibits:

-

Enhanced aqueous solubility (2.1 g/L vs. 0.3 g/L)

-

Reduced COX-2 inhibition (IC₅₀ = 45.2 μM)

Table 3: Property Comparison

| Property | Target Compound | Sulfophenyl Analogue |

|---|---|---|

| Molecular Weight | 361.39 | 520.56 |

| logD (pH 7.4) | 1.8 | -0.4 |

| Plasma Stability | 82% (4 h) | 94% (4 h) |

Spectroscopic Characterization

UV-Vis Absorption

NMR Spectral Data (DMSO-d₆)

-

¹H NMR: δ 8.32 (s, 1H, CH=C), 7.45–6.85 (m, 9H, aromatic), 3.12 (s, 6H, N(CH₃)₂)

-

¹³C NMR: δ 172.1 (COOH), 161.2 (C=O), 150.3–115.4 (aromatic C)

Computational Modeling and QSAR

Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal:

-

HOMO-LUMO gap = 3.8 eV

-

Molecular electrostatic potential shows nucleophilic regions localized on the pyrazole nitrogen

Stability and Degradation

Thermal Behavior

-

Decomposition onset: 218°C (TGA)

-

Glass transition temperature: 145°C (DSC)

Photostability

-

72% degradation after 24 h UV exposure (λ = 254 nm)

Industrial Applications and Patent Landscape

Material Science Applications

-

Nonlinear optical coefficient: χ⁽³⁾ = 1.2 × 10⁻¹² esu (Z-scan technique)

Recent Patents

-

WO202318712A1: Use in OLED hole-transport layers (2023)

-

CN115260326A: Anticorrosion additive for epoxy resins (2022)

Environmental Impact and Ecotoxicology

Biodegradation

-

28% mineralization after 28 days (OECD 301F)

-

Primary metabolite: 4-(Dimethylamino)benzoic acid

Aquatic Toxicity

-

Daphnia magna: EC₅₀ = 12.8 mg/L (48 h)

-

Aliivibrio fischeri: EC₅₀ = 24.3 mg/L (30 min)

Future Research Directions

-

Structure-Activity Optimization: Introducing fluorine substituents to enhance metabolic stability

-

Nanoformulation Development: Lipid nanoparticles for improved bioavailability

-

Mechanistic Studies: Cryo-EM analysis of enzyme-inhibitor complexes

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume